EPAC1 Isoform Selectivity of AM-001 Versus EPAC2 and PKA: Differentiation from Pan-EPAC Inhibitors
AM-001 exhibits exclusive antagonism toward EPAC1 with no detectable activity against the structurally homologous EPAC2 isoform or protein kinase A (PKA). This isoform selectivity profile is critical for experimental designs requiring disentanglement of EPAC1-specific signaling from EPAC2-mediated pathways, and contrasts with pan-EPAC modulators or dual EPAC/PKA agents that produce confounding off-target effects [1].
| Evidence Dimension | Isoform/Off-target Activity |
|---|---|
| Target Compound Data | No antagonist effect on Epac2 or protein kinase A (PKA) activity |
| Comparator Or Baseline | EPAC2 isoform; PKA |
| Quantified Difference | Complete absence of activity (qualitative, no numerical IC₅₀ obtainable due to lack of inhibition) |
| Conditions | Cultured cell assays measuring Rap1 activation downstream of EPAC1 vs. EPAC2; PKA activity assays |
Why This Matters
Procurement of AM-001 over pan-EPAC inhibitors enables clean EPAC1-specific target validation without confounding EPAC2 or PKA-mediated effects.
- [1] Laudette M, et al. Identification of a pharmacological inhibitor of Epac1 that protects the heart against acute and chronic models of cardiac stress. Cardiovasc Res. 2019;115(12):1766-1777. View Source
